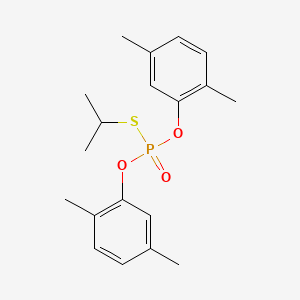
N~1~,N~3~-Bis(4-aminophenyl)benzene-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~3~-Bis(4-aminophenyl)benzene-1,3-diamine is an organic compound with the molecular formula C18H18N4. It is known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two amino groups attached to a benzene ring, making it a versatile building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis(4-aminophenyl)benzene-1,3-diamine typically involves the reaction of 4-nitroaniline with benzene-1,3-diamine under specific conditions. The reaction is carried out in the presence of a reducing agent such as iron powder or tin chloride, which facilitates the reduction of the nitro groups to amino groups. The reaction is usually conducted in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of N1,N~3~-Bis(4-aminophenyl)benzene-1,3-diamine follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and yield. The final product is purified through recrystallization or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~3~-Bis(4-aminophenyl)benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups or other oxidized derivatives.
Reduction: The compound can be further reduced to form more complex amine derivatives.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, nitro compounds, and complex amines. These products have significant applications in the synthesis of dyes, pharmaceuticals, and polymers.
Aplicaciones Científicas De Investigación
N~1~,N~3~-Bis(4-aminophenyl)benzene-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N1,N~3~-Bis(4-aminophenyl)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and other interactions with biological molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~,N~1~-Bis(4-aminophenyl)benzene-1,4-diamine
- 1,4-Benzenediamine, N-phenyl-
- 1,4-Bis(4-aminophenoxy)benzene
Uniqueness
N~1~,N~3~-Bis(4-aminophenyl)benzene-1,3-diamine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers unique reactivity and stability, making it valuable in various applications.
Propiedades
Número CAS |
114389-55-8 |
|---|---|
Fórmula molecular |
C18H18N4 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
1-N,3-N-bis(4-aminophenyl)benzene-1,3-diamine |
InChI |
InChI=1S/C18H18N4/c19-13-4-8-15(9-5-13)21-17-2-1-3-18(12-17)22-16-10-6-14(20)7-11-16/h1-12,21-22H,19-20H2 |
Clave InChI |
FEMUEMOOCAVHCS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC2=CC=C(C=C2)N)NC3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-Dioxo-5-[2-(trimethylsilyl)ethoxy]pentanoate](/img/structure/B14300195.png)
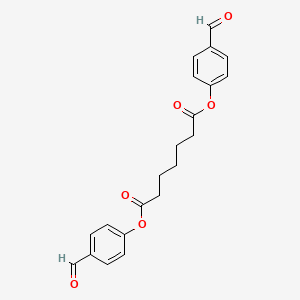

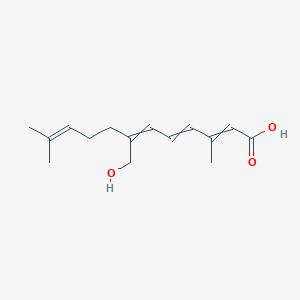
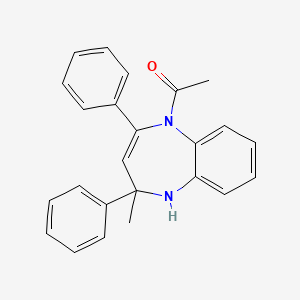

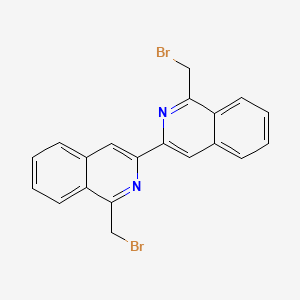

![Ethyl bis[(2-phenylaziridin-1-yl)]phosphinate](/img/structure/B14300251.png)

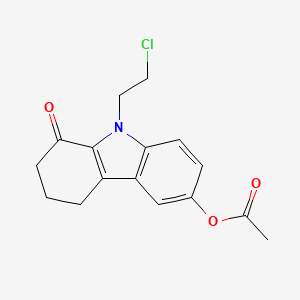
![2H-Pyran, tetrahydro-2-[2-(4-phenoxyphenoxy)ethoxy]-](/img/structure/B14300258.png)
